N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrazole and thiophene rings contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide typically involves the reaction of a pyrazole derivative with a thiophene sulfonyl chloride. One common method includes the following steps:
Preparation of the pyrazole derivative: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Formation of the sulfonamide: The pyrazole derivative is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the aromatic rings can engage in π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1H-pyrazole-5-sulfonamide
- 5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide
- N-phenylthiophene-2-sulfonamide
Uniqueness
N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H11N3O2S2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-phenyl-5-(1H-pyrazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-20(18,16-10-4-2-1-3-5-10)13-7-6-12(19-13)11-8-9-14-15-11/h1-9,16H,(H,14,15) |
InChI Key |
KHRLOHIOIVOECV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.